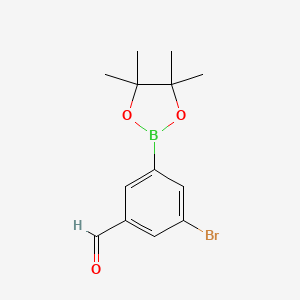

3-Bromo-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzaldéhyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features a bromine atom, a benzaldehyde group, and a dioxaborolane ring. This compound is notable for its utility in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Applications De Recherche Scientifique

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is widely used in scientific research due to its versatility:

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in the field of medicine, organic synthesis, and fine chemicals .

Mode of Action

It’s worth noting that compounds with similar structures have been used in borylation reactions, particularly at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Biochemical Pathways

It’s known that similar compounds participate in borylation and hydroboration reactions, which are key steps in many synthetic pathways .

Pharmacokinetics

It’s soluble in organic solvents such as ether, dichloromethane, and chloroform, and insoluble in water , which could impact its bioavailability.

Result of Action

Similar compounds have been used in the synthesis of various organic compounds and in medicinal chemistry .

Analyse Biochimique

Biochemical Properties

It is known that boronic acids and their esters, such as this compound, are often used in organic synthesis due to their ability to form stable covalent bonds with enzymes and other proteins . This makes them useful as enzyme inhibitors or as intermediates in the synthesis of more complex molecules .

Cellular Effects

The specific cellular effects of 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde are not well-studied. It is known that boronic acids and their derivatives can interact with various cellular processes. For example, they can inhibit enzymes, interfere with cell signaling pathways, and alter gene expression .

Molecular Mechanism

Boronic acids and their esters are known to form stable covalent bonds with proteins, particularly with enzymes, which can lead to enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

It is known that boronic acids and their esters are generally stable under normal conditions .

Metabolic Pathways

Boronic acids and their esters are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Boronic acids and their esters are known to interact with various transporters and binding proteins .

Subcellular Localization

Boronic acids and their esters are known to interact with various cellular compartments and organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of a brominated benzaldehyde precursor. One common method includes the reaction of 3-bromo-5-formylbenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with various nucleophiles.

Coupling Reactions: The boronate group participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

Substituted Benzaldehydes: Formed through substitution reactions.

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Alcohols and Carboxylic Acids: Formed through reduction and oxidation of the aldehyde group.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the bromine and aldehyde groups, used in similar borylation reactions.

2-Methoxypyridine-5-boronic acid pinacol ester: Contains a pyridine ring and a methoxy group, used in similar coupling reactions.

Uniqueness

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its bromine atom and boronate group make it particularly valuable in cross-coupling reactions, while the aldehyde group adds further versatility in synthetic applications .

Activité Biologique

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on recent research findings, including its pharmacological effects and mechanisms of action.

- Molecular Formula : C18H30BBrO3Si

- Molecular Weight : 413.23 g/mol

- CAS Number : 1218789-51-5

Biological Activity Overview

The biological activity of 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has been evaluated in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various strains of bacteria. For example:

- Staphylococcus aureus (including MRSA): Minimum Inhibitory Concentration (MIC) values ranging from 4–8 μg/mL were observed for related compounds .

- Mycobacterium abscessus and Mycobacterium smegmatis also showed susceptibility to these derivatives.

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation:

- In vitro studies indicated that the compound displays potent inhibitory effects on breast cancer cell lines such as MDA-MB-231 with an IC50 value of approximately 0.126 μM .

- The selectivity index was favorable compared to non-cancerous cell lines, indicating a potential for targeted cancer therapy.

The mechanisms by which 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, thereby preventing further proliferation.

- Apoptosis Induction : Enhanced levels of caspase activation suggest that the compound promotes apoptosis in cancer cells .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have provided insights into the absorption and distribution of the compound:

- Oral Bioavailability : The compound exhibited an oral bioavailability of approximately 31.8% following administration in animal models.

- Toxicity Profile : In vivo studies indicated no acute toxicity at high doses (up to 2000 mg/kg) in mice .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a mouse model inoculated with MDA-MB-231 cells, treatment with the compound significantly inhibited lung metastasis compared to controls.

- Tuberculosis Models : Related compounds demonstrated effectiveness against drug-resistant strains of tuberculosis with MIC values as low as 0.5–1.0 μg/mL .

Data Summary

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 4–8 μg/mL | Effective against MRSA |

| Antimicrobial | Mycobacterium abscessus | Not specified | Susceptible |

| Anticancer | MDA-MB-231 (breast cancer) | 0.126 μM | Selective against cancer cells |

| Pharmacokinetics | Oral bioavailability | 31.8% | Favorable profile |

| Toxicity | Mouse model | No toxicity at 2000 mg/kg | Safe up to high doses |

Propriétés

IUPAC Name |

3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BBrO3/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLLMIPRZPIBKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BBrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.